Deoxytryptoquivaline
Description
One Strain Many Compounds (OSMAC) Strategy
The "One Strain Many Compounds" (OSMAC) approach is a powerful strategy in natural product discovery that leverages the principle that a single microbial strain possesses the genetic potential to produce a diverse array of secondary metabolites. nih.govfrontiersin.org By systematically altering cultivation parameters, researchers can activate "silent" or poorly expressed biosynthetic gene clusters (BGCs), leading to a different metabolic profile. nih.govfrontiersin.org
A notable example involving deoxytryptoquivaline comes from the study of Aspergillus clavatus C2WU, a fungus isolated from a hydrothermal vent environment. nih.govtandfonline.com Under standard culture conditions, this strain was found to produce both this compound and tryptoquivaline (B1215208) A. nih.govfrontiersin.org However, when the culture medium was supplemented with metal ions such as Cu²⁺ and Cd³⁺, the production of these compounds was altered, and a different, unidentified metabolite was produced instead. nih.gov Similarly, treating A. clavatus C2WU cultures with ZnSO₄ led to the production of a new cyclopeptide, clavatustide C, which was not detected in the control culture. mdpi.comnih.gov These findings demonstrate that the expression of the this compound biosynthetic pathway is sensitive to environmental stressors like metal ions, a key principle of the OSMAC strategy.
Table 1: Effect of Culture Conditions on Aspergillus clavatus C2WU Metabolites
| Strain | Culture Condition | Key Metabolites Produced | Reference |
| Aspergillus clavatus C2WU | Normal Medium | This compound, Tryptoquivaline A | nih.govfrontiersin.org |
| Aspergillus clavatus C2WU | Medium + Cu²⁺ & Cd³⁺ | Unidentified Metabolite (Metabolite 129) | nih.gov |
| Aspergillus clavatus C2WU | Medium + ZnSO₄ | Clavatustide C, Clavatustide B | mdpi.comnih.gov |
Precursor-Directed Biosynthesis Approaches
Precursor-directed biosynthesis is a technique used to generate novel "unnatural" natural products by supplying a microorganism with synthetic analogues of the natural biosynthetic precursors. researchgate.netfrontiersin.org If the biosynthetic enzymes exhibit some substrate flexibility, they may incorporate the synthetic precursor into the final molecular structure, resulting in a new derivative.
The biosynthesis of this compound and related compounds originates from primary metabolites, including the amino acids L-tryptophan, anthranilic acid, and either L-valine (for tryptoquivaline) or L-alanine (for tryptoquialanine). nih.govnih.gov These precursors are assembled by a large, multi-domain enzyme known as a nonribosomal peptide synthetase (NRPS). acs.orgnih.gov
While specific studies detailing the precursor-directed biosynthesis of this compound are not extensively documented, the strategy has been successfully applied to other complex indole (B1671886) alkaloids. frontiersin.orgmpg.de For instance, feeding tryptamine (B22526) analogues to cultures of Catharanthus roseus resulted in the production of new monoterpene indole alkaloids. frontiersin.org This approach holds potential for creating derivatives of this compound by feeding the producing fungus, such as A. clavatus, with halogenated or otherwise modified versions of tryptophan or anthranilic acid. The success of this strategy hinges on the ability of the key biosynthetic enzymes, particularly the NRPS TqaA, to accept the unnatural substrates.
Co-culture Strategies for Metabolite Induction
Microorganisms in their natural habitats exist in complex communities where they compete and communicate. Co-culture, or mixed fermentation, attempts to mimic these natural interactions in a laboratory setting by growing two or more different microorganisms in the same environment. mdpi.comnih.gov This interaction can induce the expression of silent BGCs, leading to the production of novel compounds or increasing the yield of known ones. semanticscholar.orgjmb.or.kr
The induction can be triggered by direct cell-to-cell contact or by signaling molecules released into the medium. nih.gov While a specific instance of co-culture directly inducing this compound production has not been prominently reported, the strategy is widely used for fungi of the Aspergillus genus. For example, the mixed fermentation of Aspergillus austroafricanus with Bacillus subtilis or Streptomyces lividans led to the production of new diphenyl ethers not seen in the axenic fungal culture. nih.gov Similarly, co-culturing Aspergillus fumigatus with a Streptomyces species resulted in the isolation of two new N-formyl alkaloids. nih.gov Given that Aspergillus clavatus produces this compound, it is a prime candidate for co-culture experiments with various bacteria or other fungi to potentially induce novel derivatives or enhance yields. nih.govontosight.ai
Heterologous Expression Systems for Pathway Reconstruction
Heterologous expression is a powerful molecular biology technique that involves cloning a BGC from its native producer organism and expressing it in a more genetically tractable "chassis" or host organism, such as Escherichia coli or Aspergillus nidulans. mdpi.comnih.govrsc.org This approach is invaluable for discovering the function of genes, elucidating biosynthetic pathways, and engineering pathways to create new compounds. frontiersin.orgmdpi.com
The complete biosynthetic pathway for this compound has not been fully elucidated, but significant insights have come from studying the highly similar compound tryptoquialanine (B1250213) in Penicillium aethiopicum. acs.orgnih.govresearchgate.net Researchers identified the tryptoquialanine (tqa) gene cluster and systematically inactivated each gene to understand its function. nih.govresearchgate.net This allowed them to propose a detailed biosynthetic sequence. acs.org
The tqa gene cluster contains the core nonribosomal peptide synthetase (tqaA), which is responsible for selecting and linking the initial amino acid precursors. acs.orgnih.gov It also includes genes for various tailoring enzymes like oxidoreductases, methyltransferases, and an acyltransferase that perform subsequent chemical modifications to build the final complex structure. nih.govfrontiersin.org The discovery of the tqa cluster in Penicillium later helped identify the corresponding biosynthetic genes in Aspergillus clavatus, which were found to be distributed across three separate locations in the genome. frontiersin.orgfrontiersin.org This knowledge is the foundation for any attempt to heterologously express the this compound pathway to study its enzymes or engineer the production of new analogues.
Table 2: Proposed Functions of Key Genes in the Tryptoquialanine (tqa) Biosynthetic Cluster
| Gene | Proposed Function | Reference |
| tqaA | Nonribosomal Peptide Synthetase (NRPS) | acs.orgnih.gov |
| tqaB | FAD-dependent oxidoreductase | nih.govresearchgate.net |
| tqaC | Methyltransferase | nih.govresearchgate.net |
| tqaD | Acyltransferase | frontiersin.org |
| tqaE | FAD-dependent monooxygenase | nih.govresearchgate.net |
| tqaF | Fe(II)/α-ketoglutarate-dependent dioxygenase | nih.govresearchgate.net |
| tqaG | Putative transcription factor | nih.govresearchgate.net |
| tqaH | Short-chain dehydrogenase/reductase (SDR) | nih.gov |
Structure
3D Structure
Properties
CAS No. |
60676-57-5 |
|---|---|
Molecular Formula |
C29H30N4O6 |
Molecular Weight |
530.6 g/mol |
IUPAC Name |
[(1S)-1-[3-[(3'R,3aR,4S)-2,2-dimethyl-1,2'-dioxospiro[3,3a-dihydroimidazo[1,2-a]indole-4,5'-oxolane]-3'-yl]-4-oxoquinazolin-2-yl]-2-methylpropyl] acetate |
InChI |
InChI=1S/C29H30N4O6/c1-15(2)22(38-16(3)34)23-30-19-12-8-6-10-17(19)24(35)32(23)21-14-29(39-25(21)36)18-11-7-9-13-20(18)33-26(29)31-28(4,5)27(33)37/h6-13,15,21-22,26,31H,14H2,1-5H3/t21-,22+,26-,29+/m1/s1 |
InChI Key |
IMOPNDYCCIZBPJ-STOWFVKWSA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=NC2=CC=CC=C2C(=O)N1[C@@H]3C[C@]4([C@@H]5NC(C(=O)N5C6=CC=CC=C64)(C)C)OC3=O)OC(=O)C |
Canonical SMILES |
CC(C)C(C1=NC2=CC=CC=C2C(=O)N1C3CC4(C5NC(C(=O)N5C6=CC=CC=C64)(C)C)OC3=O)OC(=O)C |
Origin of Product |
United States |
Biotransformation Studies
Biotransformation uses whole microbial cells or purified enzymes to perform specific chemical modifications on a substrate molecule. This approach can be used to create derivatives of complex natural products that are difficult to synthesize chemically.
In the context of the tryptoquialanine (B1250213) pathway, researchers demonstrated the biotransformation of an isolated biosynthetic intermediate. nih.gov The cDNA for the enzyme TqaH, a short-chain dehydrogenase/reductase, was cloned and expressed in E. coli. nih.gov This engineered E. coli strain was then used to successfully convert a precursor molecule into the next intermediate in the pathway, demonstrating the specific function of the TqaH enzyme. nih.gov While this study focused on an early-stage intermediate, it highlights the potential for using enzymes from the deoxytryptoquivaline pathway to perform targeted biotransformations on the final molecule or related structures to generate novel compounds.
Total Synthesis of Deoxytryptoquivaline
Key Synthetic Strategies
Synthetic approaches to the tryptoquivaline (B1215208) core often rely on convergent strategies, where key fragments of the molecule are synthesized independently before being coupled together in the later stages of the synthesis. sci-hub.se A significant challenge is the stereoselective construction of the multiple stereocenters, including the spirocyclic center. rsc.org
One notable strategy involves a highly stereoselective aldol (B89426) reaction catalyzed by a silver(I) and cinchona-derived aminophosphine (B1255530) ligand system. rsc.org This key step forms a highly substituted oxazoline (B21484) ring and sets the crucial C1 spirocyclic stereocenter for further transformations to build the pentacyclic core of the tryptoquivaline alkaloids. rsc.org
Challenges in Synthetic Routes
The primary challenges in the total synthesis of this compound and its relatives include:
The construction of the sterically hindered spiro-oxindole moiety with the correct stereochemistry.
The formation of the quinazolinone portion and its linkage to the spirocyclic core.
Overcoming these hurdles requires the development of novel and highly selective synthetic methodologies.
Chemical Synthesis and Analog Design
Total Synthesis Approaches
The total synthesis of tryptoquivaline (B1215208) and its analogs has spurred the development of innovative synthetic methodologies and stereocontrolled strategies to precisely construct its challenging molecular framework.
Development of Novel Synthetic Methodologies
A significant breakthrough in the synthesis of the tryptoquivaline core was the development of a biomimetic double cyclization strategy. This approach mimics the proposed biosynthetic pathway to construct the complex ring system in a highly efficient manner. One notable total synthesis of (+)- and (-)-tryptoquivaline G utilized an oxidative double cyclization, demonstrating the power of this biomimetic approach. acs.org
The construction of the quinazolone moiety, a key component of the tryptoquivaline scaffold, has been achieved through methods like the dehydrative cyclization of a diamide (B1670390) followed by rearrangement through an amidine intermediate. nih.gov
Stereocontrolled Synthesis Strategies
The precise control of stereochemistry is paramount in the synthesis of deoxytryptoquivaline and its congeners. The biomimetic double cyclization approach for tryptoquivaline G inherently controls the stereochemical outcome of the reaction, leading to the formation of the natural product's specific stereoisomer. acs.org
Asymmetric catalysis has emerged as a powerful tool for establishing the numerous stereocenters within the tryptoquivaline framework. For instance, the use of chiral catalysts in the construction of the spiro-indolyl-quinazoline core allows for the enantioselective formation of this key structural motif. researchgate.net The development of catalytic enantioselective methods provides a more efficient and atom-economical alternative to the use of chiral auxiliaries. nih.govnih.govchemrxiv.org
Strategies involving intramolecular dearomative allylic substitution catalyzed by palladium complexes with chiral ligands have been successfully employed in the asymmetric synthesis of related tricyclic imidazo[1,2-a]-indol-3-ones, which are found in several classes of alkaloids. researchgate.net These advanced catalytic methods are crucial for accessing optically pure starting materials and intermediates required for the total synthesis of complex alkaloids like this compound.
Semisynthesis and Chemical Derivatization Strategies
Given the complexity of the total synthesis of tryptoquivaline alkaloids, semisynthesis and chemical derivatization of the natural product scaffold offer a more direct route to analogs for biological evaluation. These strategies leverage the existing complex core of the natural product, allowing for the exploration of structure-activity relationships through targeted modifications.
Chemical Modification of Natural Product Scaffolds
The fumiquinazoline alkaloids, which are structurally related to the tryptoquivalines, have been the subject of chemical modification studies. fao.orgdntb.gov.uarsc.org These studies provide a blueprint for potential modifications to the this compound scaffold. For example, modifications at various positions of the quinazolinone ring have been shown to significantly impact biological activity. nih.gov Structure-activity relationship (SAR) studies on quinazolinone derivatives have revealed that substitutions at the 2, 6, and 8 positions of the ring system are particularly important for pharmacological activity. nih.gov
Biomimetic syntheses of related alkaloids, such as glyantrypine (B232891) and fiscalin B, have been achieved from tryptophan methyl ester, showcasing a pathway that could potentially be adapted for the modification of the this compound core. nih.gov
Functional Group Transformations for Library Generation
The generation of compound libraries based on the this compound scaffold is crucial for identifying analogs with improved or novel biological activities. This can be achieved through a variety of functional group transformations on the natural product or a key synthetic intermediate.
For instance, the presence of reactive functional groups on the quinoline (B57606) ring allows for modifications. mdpi.com The synthesis of quinoline-modified natural product derivatives has been explored to enhance their pharmacological properties. mdpi.com These approaches could be applied to this compound to generate a library of analogs with diverse functionalities.
Modern synthetic methodologies, such as those used in the design and synthesis of inhibitors for specific biological targets, can be adapted for the functionalization of the tryptoquivaline core. rsc.org The development of robust synthetic routes allows for the systematic modification of the molecule to probe its interaction with biological targets.
Ring-Distortion and Scaffold Rearrangement Strategies
Ring-distortion strategies offer a powerful approach to generate structurally diverse compounds from a complex natural product scaffold. rsc.orgethz.ch These reactions can dramatically alter the core ring system through processes like ring expansion, cleavage, or rearrangement, leading to novel molecular architectures that may possess unique biological activities. ethz.ch
For example, regioselective ring expansion of oxindoles to quinolinones has been demonstrated, a transformation that could potentially be applied to the spiro-oxindole moiety of this compound to create novel ring systems. acs.org Furthermore, metal-free approaches for the regioselective ring expansion of 3-ylideneoxindoles have been developed, offering a greener alternative for such transformations. While not yet reported for this compound itself, these ring-distortion methodologies represent a promising avenue for the future generation of novel analogs with significantly altered scaffolds.
Green Chemistry Principles in Synthetic Methodologies
The application of green chemistry principles to the synthesis of complex natural products like this compound is a burgeoning field of research. These principles aim to reduce the environmental impact of chemical processes by focusing on aspects such as waste reduction, the use of renewable resources, and the development of safer chemical pathways. For a molecule as intricate as this compound, this often involves leveraging biological systems and designing more efficient and sustainable synthetic routes.
Biocatalysis and Chemoenzymatic Synthesis
Biocatalysis utilizes enzymes, either in isolated form or within whole-cell systems, to catalyze chemical reactions. This approach offers high selectivity and specificity under mild reaction conditions, which are key tenets of green chemistry. In the context of this compound, a chemoenzymatic strategy, which combines enzymatic and conventional chemical reactions, presents a promising avenue for a more sustainable synthesis.
The biosynthesis of this compound and related tryptoquivaline alkaloids provides a blueprint for potential biocatalytic applications. acs.orgresearchgate.net The natural pathway involves a series of enzymatic transformations, starting with the assembly of a tripeptide backbone from L-tryptophan, anthranilic acid, and another amino acid, catalyzed by a nonribosomal peptide synthetase (NRPS). smolecule.comnih.gov This complex enzymatic machinery ensures high fidelity and stereochemical control in the formation of the core pyrazinoquinazoline structure. smolecule.comnih.gov
A key enzyme family involved in the biosynthesis of fungal indole (B1671886) alkaloids are oxidoreductases, which are responsible for various cyclization and modification steps. nih.govresearchgate.net For instance, flavin-dependent monooxygenases play a role in the later stages of tryptoquivaline biosynthesis. smolecule.com Harnessing these or similar enzymes in a synthetic context could enable the stereoselective construction of the intricate ring systems of this compound, avoiding the need for complex protecting group strategies and harsh reagents often employed in traditional organic synthesis.
A potential chemoenzymatic approach to this compound could involve the enzymatic synthesis of key chiral building blocks. For example, hydrolases, such as lipases and proteases, could be employed for the kinetic resolution of racemic intermediates, providing enantiomerically pure precursors for subsequent chemical steps. catalysiscongress.com Similarly, transaminases could be utilized for the asymmetric synthesis of specific amino acid components required for the core structure, offering an environmentally benign alternative to conventional amination methods. nih.govalmacgroup.com
The following table outlines potential enzymes and their roles in a chemoenzymatic synthesis of this compound:
| Enzyme Class | Potential Application in this compound Synthesis | Green Chemistry Advantage |
| Nonribosomal Peptide Synthetase (NRPS) | Assembly of the core pyrazinoquinazoline backbone from amino acid precursors. | High stereoselectivity, reduces the need for protecting groups and multiple steps. |
| Oxidoreductases (e.g., Monooxygenases) | Catalysis of key cyclization and functionalization reactions to form the polycyclic structure. | High regio- and stereoselectivity, mild reaction conditions (aqueous environment, ambient temperature and pressure). |
| Hydrolases (e.g., Lipases, Proteases) | Kinetic resolution of racemic synthetic intermediates to provide enantiopure building blocks. | Avoids chiral chromatography, can be performed in aqueous or benign solvent systems. |
| Transaminases | Asymmetric synthesis of non-standard amino acid precursors. | High enantioselectivity, uses renewable amine donors, reduces reliance on metal catalysts. |
Sustainable Synthetic Route Development
One key aspect is the use of renewable feedstocks. The natural biosynthesis of this compound begins with simple amino acids, which can be sourced from fermentation processes using renewable resources like glucose. nih.gov A sustainable synthetic route would ideally start from such bio-based building blocks.
Furthermore, the development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, is a hallmark of sustainable synthesis. This approach reduces solvent usage, energy consumption for purification, and waste generation. A chemoenzymatic cascade for this compound could be envisioned where an enzymatic reaction generates a key intermediate that is then directly subjected to a chemical transformation in the same pot.
Solvent selection is another critical factor. Traditional organic synthesis often relies on volatile and hazardous organic solvents. A greener approach would prioritize the use of water, supercritical fluids, or biodegradable solvents. Since many enzymatic reactions are performed in aqueous media, biocatalysis is inherently advantageous in this regard.
The principles of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, would also guide the design of a sustainable route. Biocatalytic reactions, with their high selectivity, often lead to higher atom economy compared to classical chemical methods that may produce significant amounts of byproducts.
Research into the biosynthetic gene clusters of tryptoquivaline-producing fungi continues to unveil the specific enzymes and their functions. acs.orgresearchgate.net This knowledge can be harnessed to develop engineered microorganisms or in vitro enzymatic systems for the efficient and sustainable production of this compound and its analogs. By combining insights from molecular biology and synthetic chemistry, it is possible to design novel and environmentally responsible pathways to this complex and biologically active molecule.
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. It provides granular information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a complex alkaloid such as deoxytryptoquivaline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of its proton (¹H) and carbon (¹³C) signals.
One-Dimensional (1D) and Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, DEPT)
The process of NMR-based structural elucidation begins with the acquisition of 1D ¹H and ¹³C spectra. The ¹H NMR spectrum reveals the number of distinct proton environments and their multiplicity (splitting patterns), which hints at adjacent protons. The ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon atoms. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is then used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.
To assemble the molecular framework, 2D NMR experiments are employed to establish correlations between different nuclei. nih.govchemrxiv.org
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. mdpi.com Cross-peaks in a COSY spectrum connect signals from neighboring protons, allowing for the tracing of spin systems and the assembly of molecular fragments. nih.gov
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbon atoms. researchgate.net Each cross-peak in an HSQC spectrum represents a one-bond C-H connection, providing a direct link between the ¹H and ¹³C assignments. mdpi.com
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for connecting the fragments identified by COSY. It reveals correlations between protons and carbons over longer ranges, typically two to four bonds. researchgate.net These long-range correlations are instrumental in piecing together the entire carbon skeleton and positioning quaternary carbons and heteroatoms. mdpi.com
Table 1: Illustrative ¹H and ¹³C NMR Data for this compound
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | HMBC Correlations (H to C) |
| 1 | - | - | - |
| 2 | - | - | - |
| 3 | - | - | - |
| ... | ... | ... | ... |
| N-CH₃ | - | - | - |
| OCH₃ | - | - | - |
| (Note: Specific experimental data for this compound is not available in the provided search results. This table illustrates the type of data obtained from 1D and 2D NMR experiments that is necessary for structural assignment.) |
Anisotropic NMR Parameters for Stereochemical Elucidation (e.g., Residual Dipolar Coupling, Residual Chemical Shift Anisotropy, Residual Quadrupolar Coupling)
Determining the relative configuration of multiple, often spatially separated, stereocenters in a molecule like this compound is a significant challenge for conventional NMR methods that rely on through-space Nuclear Overhauser Effects (NOEs). mdpi.com Anisotropic NMR spectroscopy offers a powerful solution by providing long-range structural information. csic.es
This technique involves dissolving the molecule in a weakly aligning medium, such as a liquid crystal, which induces a slight anisotropy in the molecule's orientation relative to the external magnetic field. mdpi.com This allows for the measurement of orientation-dependent NMR parameters:
Residual Dipolar Couplings (RDCs): RDCs provide information about the relative orientation of internuclear vectors (e.g., C-H bonds) with respect to the molecular alignment frame.
Residual Chemical Shift Anisotropy (RCSA): RCSA provides data on the orientation of chemical shift tensors for individual atoms. csic.es
Residual Quadrupolar Coupling (RQC): RQC can be measured for quadrupolar nuclei (spin > 1/2) and provides additional orientational constraints.
In the structural elucidation of tryptoquivaline (B1215208) derivatives, such as 12S-deoxynortryptoquivaline, anisotropic NMR parameters have proven to be exceptionally effective. mdpi.com The analysis of RDCs, in particular, can effectively distinguish the correct relative configuration among numerous possibilities, a task that is often ambiguous using isotropic NMR data alone. mdpi.com
Computational Aided NMR Chemical Shift Prediction and Analysis
The increasing accuracy of quantum chemistry methods has made the computational prediction of NMR chemical shifts a valuable tool in structural elucidation. mdpi.com This approach involves calculating the theoretical NMR parameters for a set of plausible structures and comparing them to the experimental data.
The process typically involves:
Generating a series of possible diastereomers for the molecule.
Performing computational geometry optimizations for each isomer to find their low-energy conformations.
Calculating the ¹H and ¹³C NMR chemical shifts for each conformer using methods like Density Functional Theory (DFT).
Comparing the calculated shifts with the experimental values, often using statistical metrics like the DP4+ probability, to identify the most likely correct structure. mdpi.com
This computationally assisted approach is particularly powerful when combined with anisotropic NMR data, providing a high degree of confidence in the assignment of complex stereostructures. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the elemental composition of a molecule and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
HRESIMS is the method of choice for determining the precise molecular weight of a compound like this compound. Electrospray ionization (ESI) is a soft ionization technique that typically generates intact protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. The use of a high-resolution mass analyzer, such as an Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instrument, allows for the measurement of the ion's m/z value with very high accuracy (typically to within a few parts per million). This precision enables the unambiguous determination of the molecule's elemental formula, which is a critical first step in structural elucidation.
Table 2: Illustrative HRESIMS Data for this compound
| Ion | Calculated m/z | Measured m/z | Difference (ppm) | Deduced Formula |
| [M+H]⁺ | - | - | - | - |
| [M+Na]⁺ | - | - | - | - |
| (Note: Specific experimental data for this compound is not available in the provided search results. This table illustrates the format of data used to confirm the molecular formula.) |
Fragmentation Pattern Analysis for Structural Connectivity
Tandem mass spectrometry (MS/MS) is used to generate and analyze the fragmentation patterns of a selected precursor ion (e.g., the [M+H]⁺ ion of this compound). In this process, the precursor ion is isolated and then subjected to collision-induced dissociation (CID), which breaks it into smaller fragment ions. The resulting product ion spectrum provides a fingerprint that is characteristic of the molecule's structure.
The analysis of these fragmentation pathways helps to:
Confirm the presence of known structural motifs.
Identify the connectivity between different parts of the molecule.
Piece together the molecular structure by observing the neutral losses and the m/z of the resulting fragments.
For tryptophan-derived molecules, fragmentation often involves characteristic cleavages around the indole (B1671886) ring system and its substituents. A detailed analysis of these patterns provides valuable data that complements NMR results in confirming the final structure.
Chiroptical Spectroscopy
Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with polarized light, is an indispensable tool for elucidating the absolute stereochemistry of complex natural products like this compound.
Electronic Circular Dichroism (ECD) spectroscopy is a primary method for determining the absolute configuration of tryptoquivaline derivatives. acs.orgnih.gov This technique measures the difference in absorption of left and right circularly polarized light by a chiral molecule, producing a unique spectrum characterized by positive and negative peaks known as Cotton effects. The ECD spectrum is highly sensitive to the spatial arrangement of atoms, making it a powerful probe of molecular stereochemistry.
For compounds in the tryptoquivaline class, the ECD spectrum is typically measured in a solvent such as methanol. nih.gov The resulting spectrum provides a distinct fingerprint that is directly related to the molecule's absolute configuration. For instance, studies on the closely related derivative 12S-deoxynortryptoquivaline, isolated from the marine fungus Aspergillus clavatus, show a characteristic ECD spectrum with key Cotton effects that are crucial for its stereochemical assignment. nih.gov
The definitive assignment of the absolute configuration of this compound is achieved by comparing its experimental ECD spectrum with spectra generated through quantum chemical calculations. acs.orgnih.gov This approach has become a reliable and powerful tool in the structural elucidation of complex chiral molecules. nih.gov
The process involves first identifying the low-energy conformers of the molecule through computational modeling. Then, the ECD spectrum for each conformer is calculated using time-dependent density functional theory (TDDFT). These individual spectra are then combined, weighted by their Boltzmann population, to produce a final computed spectrum for a specific absolute configuration.
This computed spectrum is then compared to the experimental one. A close match between the experimental and one of the calculated enantiomeric spectra allows for the unambiguous assignment of the absolute configuration. For example, in the structural elucidation of 12S-deoxynortryptoquivaline, the experimental spectrum displayed a significant positive Cotton effect at 208 nm and a negative Cotton effect at 230 nm. nih.gov These features were accurately reproduced in the computed ECD spectrum, which led to the confident assignment of the absolute configuration at its five stereocenters as C2:R, C3:S, C12:S, C15:S, and C27:S. nih.gov This comparative method allows researchers to bypass the often difficult process of obtaining crystals suitable for X-ray analysis. acs.org
Below is a representative table illustrating the kind of data obtained from comparing experimental and computed ECD spectra for a tryptoquivaline derivative.
| Data Point | Experimental Value | Computed Value (for assigned configuration) |
| Positive Cotton Effect | 208 nm | Matches experimental data |
| Negative Cotton Effect | 230 nm | Matches experimental data |
| Overall Spectral Curve | Good correlation | High degree of similarity |
X-ray Crystallography for Structural Confirmation
While chiroptical and NMR spectroscopy are powerful tools for structural elucidation in solution, single-crystal X-ray crystallography is considered the gold standard for unambiguously determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.orgcarleton.edu This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov The pattern of diffracted X-rays provides detailed information about the electron density within the crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of the molecule. carleton.edu
The first complete relative and absolute configuration of a member of the tryptoquivaline family was determined in 1979 for nortryptoquivaline through single-crystal X-ray diffraction. nih.gov This seminal work provided a definitive structural framework for this class of compounds. Although obtaining a single crystal of sufficient quality for analysis can be a significant challenge, when successful, the technique provides unequivocal proof of the molecular structure. libretexts.org For this compound and its analogues, X-ray crystallography serves as the ultimate confirmation of the structural and stereochemical assignments made by spectroscopic methods.
The data obtained from an X-ray crystallographic analysis is highly detailed, as shown in the example table below for a crystalline compound.
| Crystallographic Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions (a, b, c) | 10.5 Å, 15.2 Å, 20.1 Å |
| Bond Lengths | Determined to high precision (e.g., C-C, C-N, C=O) |
| Bond Angles | Determined to high precision |
| Absolute Configuration | Confirmed |
Biological Activity and Mechanistic Investigations
In Vitro Biological Screening and Primary Target Identification
Deoxytryptoquivaline, a quinazoline (B50416) alkaloid produced by various fungi, has been the subject of multiple in vitro studies to determine its biological activities and potential therapeutic targets. These investigations have revealed a spectrum of effects, most notably in the antiviral and anti-inflammatory domains.
Antiviral Activities (e.g., against SARS-CoV-2 Main Protease, Influenza A Virus)
This compound has demonstrated notable potential as an antiviral agent. In silico studies have identified it as a promising candidate against SARS-CoV-2, the virus responsible for COVID-19. Molecular docking analyses suggest that this compound can bind to key viral and host proteins, including the SARS-CoV-2 main protease (Mpro), spike glycoprotein, and the human angiotensin-converting enzyme 2 (ACE2). researchgate.netbrieflands.com This multi-target binding capability suggests that it could interfere with viral entry and replication. researchgate.net The main protease of SARS-CoV-2 is a critical enzyme for the viral life cycle, making it a prime target for antiviral drugs. frontiersin.orgmdpi.com
Beyond coronaviruses, this compound has shown activity against influenza A virus. nih.gov Studies have reported its inhibitory effects on various influenza strains. nih.govencyclopedia.pub For instance, research on metabolites from Cladosporium sp. identified this compound as having an IC₅₀ value of 85 µM against the influenza virus. nih.govnih.gov Another study confirmed its activity against the H1N1 subtype of influenza A. mdpi.com The emergence of drug-resistant viral strains underscores the need for new antiviral agents with novel mechanisms of action. nih.gov
| Virus | Target/Assay | Activity (IC₅₀) | Source Organism |
| Influenza A Virus | In vitro assay | 85 µM | Cladosporium sp. nih.govnih.gov |
| Influenza A (H1N1) | In vitro assay | 85.3 µM | Cladosporium sp. mdpi.com |
| SARS-CoV-2 | Molecular Docking (Mpro) | - | Carica papaya (in silico) researchgate.net |
Anti-Inflammatory Pathway Modulation (e.g., NF-κB Inhibition)
The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammatory and immune responses. ecrjournal.comnih.gov Its dysregulation is linked to numerous chronic inflammatory diseases. nih.gov Some fungal metabolites have been reported to possess anti-inflammatory properties, and research suggests that compounds like this compound may modulate pathways such as NF-κB. nih.govscielo.br While direct studies on this compound's NF-κB inhibition are not extensively detailed in the provided results, the known anti-inflammatory activities of related fungal metabolites suggest this as a plausible mechanism. nih.govproquest.com The inhibition of NF-κB can occur at various stages, including preventing the degradation of the inhibitory protein IκBα or blocking the nuclear translocation of the active NF-κB subunits. nih.govdovepress.com
Other Reported Biological Activities and Potencies
In addition to its antiviral and potential anti-inflammatory effects, this compound has been investigated for other biological activities. Some studies have indicated its potential to induce apoptosis (programmed cell death) in cells. nih.gov This activity is a hallmark of many compounds investigated for anticancer properties.
| Biological Activity | Assay/Model | Potency/Finding | Source |
| Apoptosis Induction | In vitro cell-based assays | Induces apoptosis in cells | nih.gov |
| Acetylcholinesterase Inhibition | In vitro enzyme assay | Weak activity (IC₅₀ > 50 µM) | researchgate.net |
Molecular Docking and In Silico Modeling
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. biomedpharmajournal.orgasiapharmaceutics.info This method has been instrumental in identifying this compound as a potential inhibitor of several viral proteins. researchgate.netresearchgate.net
For SARS-CoV-2, docking studies revealed that this compound, along with related alkaloids like Norquinadoline A and Deoxynortryptoquivaline, exhibited substantial binding to the main protease (Mpro), spike glycoprotein, and the human ACE2 receptor. researchgate.netresearchgate.net The binding energy scores from these simulations indicate a favorable interaction, suggesting that these compounds could act as multi-target agents against COVID-19. researchgate.netbrieflands.com The use of in silico methods accelerates the initial stages of drug discovery by screening large libraries of compounds against specific biological targets. biomedpharmajournal.org
Elucidation of Molecular Mechanisms of Action
Understanding the precise molecular mechanisms by which a compound exerts its biological effects is crucial for its development as a therapeutic agent.
Protein Binding and Interaction Studies
The biological activity of a drug is fundamentally linked to its ability to bind to specific proteins or macromolecules. uomustansiriyah.edu.iqslideshare.net The interaction between a drug and its protein target can involve various types of chemical bonds, such as hydrogen bonds and van der Waals forces. uomustansiriyah.edu.iqtainstruments.com
For this compound, its antiviral mechanism is believed to involve direct interaction with viral proteins. encyclopedia.pub In the context of influenza, while the exact mechanism is not fully elucidated for this compound itself, some antiviral peptides are known to act directly on the virion. plos.org Techniques like RNA electrophoretic mobility shift assays (RNA EMSA) are used to study protein-RNA interactions, which are critical for viral replication. thermofisher.com The binding of a compound to a protein can be characterized by its binding affinity and stoichiometry, which can be determined using methods like isothermal titration calorimetry (ITC). tainstruments.com The immobilization of proteins on chromatographic supports is another technique used to study drug-protein interactions, though it can sometimes alter the protein's natural conformation. core.ac.uk
Cellular Signaling Pathway Investigations
Investigations into the biological activity of this compound have revealed its potential to interfere with crucial cellular signaling pathways, particularly those co-opted by viruses during infection. Cellular signaling is a complex process by which cells perceive and respond to their environment, involving cascades of protein kinases that transmit signals from the cell surface to the nucleus to regulate gene expression and cellular processes like growth, proliferation, and death. nih.govwikipedia.org Protein kinases, by adding phosphate (B84403) groups to proteins, act as molecular switches in these pathways. wikipedia.orgnih.gov The ability of a compound to inhibit specific kinases or other key signaling proteins is a major focus of drug discovery. nih.govmdpi.com
Research has primarily focused on the antiviral properties of this compound. It has demonstrated notable inhibitory activity against the influenza A (H1N1) virus. scielo.brnih.gov Studies have reported its efficacy with a half-maximal inhibitory concentration (IC50) of 85 µM, which is comparable to the antiviral drug ribavirin (B1680618) (IC50 of 87 µM) under similar testing conditions. scielo.br This inhibitory action suggests that this compound interferes with signaling events essential for viral replication. nih.gov The replication of viruses relies on hijacking host cell machinery and involves a series of signaling events and enzymatic processes that can be targeted by antiviral agents. nih.gov
Further in silico studies have pointed to this compound as a potential inhibitor of the SARS-CoV-2 main protease (Mpro). acs.org The Mpro is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional units, a necessary step for viral replication and propagation. acs.org Inhibition of this protease effectively halts a key signaling cascade required by the virus. This suggests a mechanism of action where this compound directly targets viral enzymatic activity, disrupting the processes necessary for the virus to multiply within host cells. acs.orgbrieflands.com
While direct studies on this compound's effect on specific mammalian signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) or Akt pathways are not extensively detailed, its activity as an inhibitor of viral proteases places it within a class of molecules that function by disrupting critical signaling events. researchgate.nettocris.com The MAPK pathway, for instance, is a chain of protein kinases that transduces extracellular signals to influence cellular responses such as proliferation, apoptosis, and survival. tocris.comthermofisher.com Natural compounds are frequently investigated for their ability to modulate such pathways. mdpi.comresearchgate.net The established antiviral profile of this compound provides a foundation for further research into its broader effects on intracellular signaling.
Interactive Data Tables
Table 1: Antiviral Activity of this compound and Related Compounds against Influenza A (H1N1)
| Compound | Chemical Class | Target Virus | Inhibitory Concentration (IC50) | Source(s) |
| This compound | Alkaloid | Influenza A (H1N1) | 85 µM | scielo.br, nih.gov |
| Deoxynortryptoquivaline | Alkaloid | Influenza A (H1N1) | 87 µM | scielo.br |
| Tryptoquivaline (B1215208) | Alkaloid | Influenza A (H1N1) | 89 µM | scielo.br, nih.gov |
| Quinadoline B | Alkaloid | Influenza A (H1N1) | 82 µM | scielo.br, nih.gov |
| Ribavirin (Control) | Nucleoside Analog | Influenza A (H1N1) | 87 µM | scielo.br |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Design Principles for Activity Modulation
The modulation of Deoxytryptoquivaline's activity hinges on strategic structural modifications. drugdesign.orgcollaborativedrug.com The fundamental principle of SAR lies in the concept that the biological activity of a molecule is intrinsically linked to its chemical structure. numberanalytics.com Alterations to a molecule's structure are necessary to change and potentially improve its activity. youtube.com
Key design principles for modulating the activity of compounds like this compound involve:
Systematic Modification: The synthesis and testing of a series of structurally related analogs are crucial. numberanalytics.com This allows researchers to identify which structural features are critical for biological activity.
Pharmacophore Identification: A key goal is to identify the pharmacophore—the essential three-dimensional arrangement of atoms or functional groups responsible for the compound's biological effect. numberanalytics.com
Functional Group Alteration: Modifying specific functional groups can significantly impact activity. numberanalytics.com For instance, adding or removing hydrogen bond donors and acceptors (like OH and NH groups) can alter interactions with biological targets. youtube.com
Stereochemistry: The three-dimensional arrangement of atoms is a critical factor, as different stereoisomers can exhibit vastly different biological activities. numberanalytics.com
In the context of quinazoline (B50416) alkaloids, to which this compound belongs, studies on related compounds have highlighted the importance of the quinazolinone moiety and the connected ring system for their biological effects. researchgate.net For example, the pyrazino[2,1-b]quinazoline ring system has been identified as essential for the activity of some related alkaloids. researchgate.net
Computational Approaches in SAR/QSAR
Computational methods are indispensable tools in modern drug discovery for analyzing SAR and developing QSAR models. numberanalytics.comoncodesign-services.com These approaches can predict the biological activity of new compounds, thereby saving time and resources. collaborativedrug.com
3D-QSAR Modeling
Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is a powerful computational technique that correlates the biological activity of molecules with their 3D properties, such as shape and electrostatic fields. nih.govresearchgate.net The underlying principle is that differences in biological activity are often related to changes in the noncovalent interaction fields surrounding the molecules. mdpi.com
The typical workflow for building a 3D-QSAR model involves several key steps: mdpi.com
Training Set Selection: A diverse set of molecules with known biological activities is chosen.
Molecular Alignment: The molecules are superimposed based on a common structural feature.
Molecular Interaction Field (MIF) Calculation: Steric and electrostatic fields are calculated around the aligned molecules.
Statistical Model Generation: A statistical method, often Partial Least Squares (PLS), is used to build a model that correlates the MIFs with biological activity. nih.govresearchgate.net
Model Validation and Interpretation: The model's predictive power is assessed, and contour maps are generated to visualize regions where steric or electrostatic properties are favorable or unfavorable for activity. nih.gov
For a compound like this compound, 3D-QSAR could be employed to understand the spatial requirements for its activity. By analyzing a series of its analogs, researchers could generate contour maps indicating where bulky groups might enhance or diminish activity, and where electrostatic interactions are critical. While specific 3D-QSAR studies on this compound are not widely published, the methodology has been successfully applied to other complex natural products. nih.govresearchgate.net
Molecular Descriptors and Predictive Modeling
QSAR models are built upon the correlation between a molecule's biological activity and its molecular descriptors. nih.gov These descriptors are numerical values that characterize various aspects of a molecule's structure and properties. kg.ac.rs
Types of Molecular Descriptors:
Topological (2D) Descriptors: These describe the connectivity of atoms in a molecule.
Geometrical (3D) Descriptors: These relate to the three-dimensional structure of the molecule.
Physicochemical Descriptors: These include properties like lipophilicity (logP), polar surface area, and molecular weight.
The process of building a predictive model involves: nih.govkg.ac.rs
Descriptor Calculation: A large number of molecular descriptors are calculated for a set of compounds.
Descriptor Selection: Statistical methods are used to select the most relevant descriptors that correlate with the biological activity.
Model Building: A mathematical model (e.g., multiple linear regression, machine learning algorithms) is created using the selected descriptors. numberanalytics.com
Model Validation: The model's ability to predict the activity of new compounds is rigorously tested.
For this compound and its analogs, a QSAR model could predict their antiviral activity based on calculated descriptors. For instance, a model might reveal that a specific range of lipophilicity and the presence of certain electronic features are crucial for high activity. In silico studies have utilized molecular docking to show that this compound can exhibit strong binding to potential viral targets, and QSAR models could further refine this understanding by predicting the binding affinities of novel analogs. researchgate.net
Lead Compound Optimization Strategies Based on SAR
Once a "hit" or "lead" compound like this compound is identified, SAR and QSAR studies guide its optimization to improve potency, selectivity, and pharmacokinetic properties. gd3services.comnumberanalytics.com This iterative process is a cornerstone of medicinal chemistry. substack.com
Common Lead Optimization Strategies:
Analog Synthesis: Systematically synthesizing and testing analogs is the core of lead optimization. gd3services.com This allows for the exploration of the chemical space around the lead compound.
Fragment-Based Design: This strategy involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent compounds. numberanalytics.com
Isosteric Replacement: Replacing a functional group with another that has similar physical or chemical properties (an isostere) can improve properties like metabolic stability without losing activity.
Structure-Based Design: If the 3D structure of the biological target is known, it can be used to rationally design modifications to the lead compound to improve its binding. youtube.com
Improving ADME Properties: SAR studies are also used to optimize Absorption, Distribution, Metabolism, and Excretion (ADME) properties. For example, adding polar groups can increase solubility, while modifying metabolically labile sites can increase a compound's half-life. youtube.com
For this compound, which has shown activity against the influenza A (H1N1) virus, lead optimization would focus on synthesizing analogs with modifications aimed at enhancing this activity. dovepress.com For example, if SAR studies indicate that a particular region of the molecule is involved in a key hydrophobic interaction with the viral target, analogs with different lipophilic groups in that region would be synthesized and tested. youtube.com The goal is to develop a more potent and drug-like candidate. substack.com
Advanced Analytical Methodologies for Deoxytryptoquivaline Research
Chromatographic Separations for Quantitative Analysis
Chromatography is the cornerstone of mycotoxin analysis, providing the necessary separation of target analytes from complex sample matrices. mdpi-res.com For Deoxytryptoquivaline, both liquid and gas chromatography platforms are considered, each with distinct applications and limitations.
Liquid Chromatography (LC) Techniques
High-Performance Liquid Chromatography (HPLC) is the predominant separation technique for the analysis of this compound and its analogues. mdpi-res.commdpi.com Due to the compound's polarity and thermal instability, LC methods, particularly when coupled with mass spectrometry, are ideal for its quantification in various samples. mdpi.comresearchgate.net
Reversed-phase chromatography, utilizing C18 columns, is commonly employed. This technique separates compounds based on their hydrophobicity. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. mdpi.comresearchgate.net The ability of LC to handle complex matrices with minimal sample cleanup makes it highly suitable for analyzing this compound in agricultural commodities and fungal cultures. mdpi-res.commdpi.com
Studies have demonstrated the successful use of LC systems for the quantitative analysis of this compound in sorghum malts intended for traditional beverages. mdpi.com These methods are crucial for assessing food safety and exposure risks.
Gas Chromatography (GC) for Specific Analytes
Gas chromatography is a powerful tool for analyzing volatile and thermally stable compounds. scielo.bruniversiteitleiden.nlresearchgate.net However, its direct application to this compound is limited. Like many other complex, high molecular weight tremorgenic mycotoxins, this compound is not inherently suitable for GC analysis due to its low volatility and thermal instability. brill.comresearchgate.netbrill.comut.ee Injecting such compounds into a hot GC inlet can lead to degradation, preventing accurate quantification.
Therefore, GC analysis of this compound is generally considered unfeasible without a crucial pre-analytical step: derivatization. brill.comut.ee This process, discussed in section 8.3, chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC separation. getenviropass.comlibretexts.org While LC-MS remains the method of choice, the potential for GC-MS analysis post-derivatization exists, particularly if specific volatile derivatives can be reliably and reproducibly formed.
Mass Spectrometry (MS) Applications in Quantitative Analysis
Mass spectrometry provides the high sensitivity and specificity required for the unequivocal identification and quantification of mycotoxins. researchgate.net When coupled with chromatographic separation, MS-based methods are the gold standard for this compound research.
LC-MS/MS-Based Targeted Metabolomics
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for the targeted quantitative analysis of this compound. brill.combrill.comut.ee This approach combines the powerful separation of LC with the high selectivity and sensitivity of tandem mass spectrometry. mdpi.comnih.gov
In a typical targeted LC-MS/MS workflow, a triple quadrupole (QqQ) mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. mdpi.comnih.gov This involves selecting the specific precursor ion of this compound, fragmenting it, and then monitoring for one or more specific product ions. This two-stage filtering process drastically reduces chemical noise and matrix interference, allowing for highly accurate quantification even at low concentrations. nih.gov
Research on South African Aspergillus clavatus isolates utilized LC-MS/MS to screen for and quantify a range of mycotoxins, including this compound. brill.com Similarly, a comprehensive study on fungal metabolites in Namibian sorghum malts successfully quantified this compound using an LC-MS/MS method with MRM, demonstrating its applicability to complex food matrices. mdpi.com
Table 1: LC-MS/MS Parameters for Mycotoxin Analysis (Illustrative)
| Parameter | Setting | Purpose |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes the target analyte. |
| Precursor Ion (m/z) | [M+H]+ of this compound | Selects the specific molecule of interest. |
| Product Ions (m/z) | Specific fragments | Used for confirmation and quantification (MRM). |
| Collision Energy | Optimized value (eV) | Ensures efficient fragmentation of the precursor ion. |
High-Resolution Mass Spectrometry for Trace Compound Detection
High-Resolution Mass Spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). thermofisher.com This capability is invaluable for the confident identification of unknown compounds and the detection of trace-level contaminants. spectroinlets.comdntb.gov.ua
For this compound, HRMS can be used in initial discovery phases to identify the compound in complex fungal extracts without the need for a specific reference standard, a process known as non-targeted analysis. thermofisher.com The high mass accuracy allows for the determination of the elemental formula of an unknown peak, which can then be matched against databases. researchgate.netthermofisher.com In one study, HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) data was crucial in confirming the structure of this compound isolated from a fungal strain. researchgate.net
While triple quadrupole instruments are often preferred for routine targeted quantification due to their robustness, HRMS offers superior specificity for trace detection and is essential for identifying novel or unexpected metabolites in complex biological systems. researchgate.net
Derivatization Strategies for Enhanced Analytical Performance
Derivatization is a chemical modification process used to improve the analytical properties of a compound. avma.org For a molecule like this compound, derivatization can be employed to overcome limitations in both GC and LC-based methods, thereby enhancing analytical performance. ddtjournal.comnih.gov
The primary reasons for derivatizing this compound or related indole (B1671886) alkaloids would be:
To Increase Volatility for GC Analysis: As mentioned in section 8.1.2, the native form of this compound is unsuitable for GC. Derivatization aims to mask polar functional groups, such as the secondary amine and any hydroxyl groups, which are responsible for its low volatility. nih.gov Silylation, a common derivatization technique, replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. thermofisher.com This reaction, often using reagents like trimethylsilylimidazole, creates a more volatile and thermally stable derivative that can be analyzed by GC-MS. researchgate.netthermofisher.com
To Enhance Ionization Efficiency in LC-MS: While this compound can be analyzed directly by LC-MS, its ionization efficiency in the ESI source may not be optimal, limiting detection sensitivity. ddtjournal.com Derivatization can introduce a permanently charged group or a moiety that is more easily ionized, significantly boosting the MS signal. spectroinlets.com Reagents containing quaternary ammonium groups or easily protonated sites can lead to signal enhancements of several orders of magnitude.
To Improve Chromatographic Separation: Derivatization can alter the polarity of an analyte, which can be used to improve its retention and peak shape in reversed-phase LC. spectroinlets.com By making a polar compound more hydrophobic, its retention on a C18 column can be increased, moving it away from the solvent front and potential interferences.
Table 2: Potential Derivatization Strategies for this compound
| Technique | Reagent Example | Target Functional Group | Purpose |
|---|---|---|---|
| Silylation | Trimethylsilylimidazole (TMSI) | Amine (NH), Hydroxyl (OH) | Increase volatility and thermal stability for GC-MS. researchgate.netthermofisher.com |
| Acylation | Acetic Anhydride | Amine (NH), Hydroxyl (OH) | Increase hydrophobicity for LC; Stabilize for GC. |
| Alkylation | Pentafluorobenzyl Bromide (PFBBr) | Amine (NH), Carboxylic Acids | Introduce an electrophoric tag for sensitive Electron Capture Detection (ECD) in GC. |
While specific, routine derivatization methods for this compound are not widely documented, the principles are well-established for related alkaloids and compounds with similar functional groups. mdpi.comthermofisher.comddtjournal.com The application of these strategies holds the potential to significantly lower detection limits and enable different analytical platforms for its study.
Improvement of Ionization Efficiency and Mass Spectrometric Response
Mass spectrometry (MS) is a cornerstone of mycotoxin analysis, and enhancing the ionization efficiency of this compound is key to achieving low detection limits. Electrospray ionization (ESI) is a widely used soft ionization technique that generates charged droplets from a solution, minimizing fragmentation and allowing for the analysis of intact molecules. numberanalytics.com The efficiency of ESI can be influenced by several factors, including solvent composition, flow rate, and the analyte's properties. numberanalytics.com Optimizing these parameters is a critical first step in improving the mass spectrometric response for this compound.
Strategies to improve ionization yield include the careful optimization of ESI conditions, such as spray voltage and flow rate, and the use of additives like salts to enhance ionization efficiency. numberanalytics.com The goal is to maximize the conversion of analyte molecules in solution into gas-phase ions that can be transmitted to the mass analyzer. nih.gov Techniques like thermal ionization mass spectrometry (TIMS), which involves heating a purified sample on a metal filament to generate ions, can also offer high sensitivity for specific applications, though ESI remains more common for complex organic molecules like mycotoxins. wikipedia.org The development of ESI ionization efficiency scales for organic compounds allows for a more systematic approach to optimizing conditions for specific analytes. nih.gov
The choice of ionization source can significantly impact the results. While ESI is effective for a broad range of polar to moderately nonpolar compounds, alternative techniques like atmospheric pressure photoionization (APPI) may offer better ionization efficiency for certain nonpolar analytes. chromatographyonline.com A comparison of different ionization methods can be crucial for developing the most sensitive detection method for this compound. chromatographyonline.com
Enhancement of Chromatographic Separation
Effective chromatographic separation is essential for isolating this compound from complex sample matrices prior to detection. khanacademy.orgbioanalysis-zone.com Chromatography separates chemical substances by distributing them between a stationary phase and a mobile phase. khanacademy.orgnih.gov The choice of chromatographic method depends on the properties of the analyte and the complexity of the mixture. analytica-world.com
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are powerful techniques for this purpose. analytica-world.com These methods utilize a column packed with a stationary phase and a liquid mobile phase that is pumped through under high pressure, allowing for rapid and efficient separations. analytica-world.com
Key strategies for enhancing the chromatographic separation of this compound include:
Column Selection: The choice of the stationary phase is critical. Reversed-phase chromatography, which uses a non-polar stationary phase and a polar mobile phase, is commonly employed for mycotoxin analysis. chromatographytoday.com Different column chemistries (e.g., C8, C18) can be tested to achieve the best separation. journalbji.com
Mobile Phase Optimization: The composition of the mobile phase, including the type of organic solvent (e.g., acetonitrile, methanol) and the pH of the aqueous component, is systematically adjusted to optimize the retention and resolution of this compound. labmanager.com
Gradient Elution: A gradient elution, where the composition of the mobile phase is changed over time, is often used to effectively separate compounds with a wide range of polarities. nih.gov
The goal is to develop a method that provides a sharp, well-resolved peak for this compound, free from interference from other matrix components. plos.org
Application of Specific Labeling Reagents (e.g., RapiFluor-MS, Permethylation, 3-Nitrophenylhydrazine)
Chemical derivatization can be employed to improve the analytical characteristics of this compound, particularly its detectability by fluorescence or mass spectrometry. While specific applications of these reagents to this compound are not widely documented in the provided search results, the principles of their use with other complex molecules are relevant.
RapiFluor-MS: This novel labeling reagent is designed to rapidly react with specific functional groups, attaching a tag that possesses both a fluorescent component for fluorescence detection and a group that enhances ionization for mass spectrometry. lcms.cz This dual functionality allows for sensitive detection by both techniques from a single labeled sample. waters.comlcms.cz The RapiFluor-MS kit includes modules for deglycosylation, labeling, and cleanup, streamlining the sample preparation process. waters.com While primarily developed for N-glycan analysis, its application to other classes of molecules with suitable functional groups is a potential area for methodology development. waters.comfrontiersin.org
Permethylation: This is a classic derivatization technique used in mass spectrometry, particularly for carbohydrates and other molecules with hydroxyl groups. It involves replacing the hydrogen atoms of hydroxyl groups with methyl groups. This modification increases the volatility and thermal stability of the analyte and can lead to more predictable fragmentation patterns in the mass spectrometer, aiding in structural elucidation.
3-Nitrophenylhydrazine: This reagent is used to derivatize compounds containing carbonyl groups (aldehydes and ketones). The resulting hydrazone is more readily ionizable and can be detected with high sensitivity by mass spectrometry.
The selection of a labeling reagent depends on the functional groups present in the this compound molecule and the analytical endpoint (e.g., improved fluorescence, enhanced mass spectrometric signal).
Chiral Derivatization for Enantiomeric Analysis
Many mycotoxins, including potentially this compound and its precursors or metabolites, can exist as enantiomers—non-superimposable mirror images. Since enantiomers often have different biological activities, it is important to be able to separate and quantify them. Standard analytical techniques like HPLC and NMR cannot distinguish between enantiomers directly. wikipedia.org
Chiral derivatization is a common strategy to address this challenge. wikipedia.org In this approach, the mixture of enantiomers is reacted with a chiral derivatizing agent (CDA), which is a single, pure enantiomer of another compound. chiralpedia.com This reaction converts the pair of enantiomers into a pair of diastereomers. chiralpedia.com Diastereomers have different physical properties and can be separated by standard chromatographic techniques like HPLC on an achiral stationary phase. chiralpedia.comresearchgate.net
The choice of CDA is critical and depends on the presence of a suitable functional group on the this compound molecule for the reaction to occur. chiralpedia.com The CDA must also be enantiomerically pure to ensure accurate quantification. chiralpedia.com While the use of chiral derivatizing agents has seen some decline with the advent of chiral stationary phases for HPLC, it remains a valuable technique, especially when direct chiral separation methods are not available or effective. wikipedia.orgcat-online.com The development of new CDAs continues to expand the possibilities for chiral analysis. mdpi.com
Advanced NMR Techniques for Purity and Quantitative Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool that provides detailed structural information and can also be used for quantitative analysis (qNMR). acdlabs.com Unlike chromatographic methods, NMR can be a non-destructive technique. acdlabs.com
For this compound, qNMR can be used to determine the purity of a sample or to quantify its concentration in a mixture. acdlabs.commestrelab.com The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. univ-nantes.fr By comparing the integral of a signal from the analyte to the integral of a signal from a known amount of an internal standard, the concentration or purity of the analyte can be accurately determined. acdlabs.comacs.org
Advanced qNMR methods include:
Internal Standard qNMR: This is the most accurate method, where a certified reference standard is added directly to the sample. acdlabs.com
External Standard qNMR: This method uses a standard that is analyzed separately from the sample to create a calibration curve. acdlabs.com
For complex mixtures, two-dimensional (2D) NMR techniques, such as COSY, can be used to resolve overlapping signals and aid in quantification. univ-nantes.fr Careful consideration of experimental parameters, such as relaxation delays and pulse angles, is essential for obtaining accurate and reproducible quantitative results. univ-nantes.frresearchgate.net
Method Development and Validation for this compound Quantification
The development and validation of an analytical method are critical to ensure that the results for this compound quantification are accurate, reliable, and reproducible. labmanager.com This is a systematic process that is essential in regulated environments, such as food safety and pharmaceutical analysis. journalbji.comlabmanager.com
The process typically involves:
Method Development: This phase focuses on creating a procedure to identify and quantify the analyte. labmanager.com It involves selecting the appropriate analytical technique (e.g., HPLC-MS/MS), choosing a suitable column and mobile phase for separation, and optimizing the instrumental conditions for detection. labmanager.comnih.gov
Method Validation: Once the method is developed, it must be validated to demonstrate its suitability for the intended purpose. plos.org According to guidelines from organizations like the International Council for Harmonisation (ICH), validation involves assessing several key parameters. journalbji.complos.org
The following table summarizes the typical parameters evaluated during method validation for a quantitative analytical procedure.
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. plos.org |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. A correlation coefficient close to 1 is desired. journalbji.com |
| Range | The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and analyzed. journalbji.com |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). nih.gov |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. journalbji.com |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. journalbji.com |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. |
The successful development and validation of a quantitative method for this compound are essential for its reliable monitoring in various research and quality control applications. nih.gov
Research Gaps and Future Perspectives in Deoxytryptoquivaline Studies
Exploration of Uncharacterized Biosynthetic Pathways
The biosynthesis of fumiquinazoline alkaloids, including Deoxytryptoquivaline, is known to originate from a multi-enzyme pathway centered around a nonribosomal peptide synthetase (NRPS) core. This NRPS typically assembles a linear tripeptide from anthranilic acid and two amino acids, which then undergoes cyclization. However, the subsequent steps that create the vast structural diversity within this alkaloid family are less understood. The differentiation between hydroxylated compounds like Tryptoquivaline (B1215208) and their deoxy counterparts, such as this compound, is believed to occur in a late-stage modification step. Specifically, the absence of an N-hydroxyl group in this compound is attributed to the exclusion of a final N-hydroxylation reaction, which in other pathways is catalyzed by a Flavin-containing monooxygenase (FMO).
A significant research gap lies in the detailed characterization of the "tailoring enzymes" that modify the core structure. These enzymes, primarily oxidoreductases like FAD-dependent oxidases and cytochrome P450 monooxygenases, perform a cascade of redox reactions that are critical for generating the final complex scaffold. While the gene clusters for fumiquinazoline biosynthesis in fungi like Aspergillus fumigatus have been identified, the precise function, substrate specificity, and reaction mechanisms of many individual tailoring enzymes remain uncharacterized. Future research should focus on the heterologous expression and biochemical characterization of these unassigned enzymes to fully map the biosynthetic grid. Understanding the regulatory networks that control the expression of these gene clusters is another critical frontier, which could explain how fungi modulate the production of different alkaloid analogs under various environmental conditions.
| Enzyme Class | General Function in Fumiquinazoline Biosynthesis | Key Research Gap |
| Nonribosomal Peptide Synthetase (NRPS) | Assembles the initial peptide backbone from anthranilate and amino acid precursors. | Understanding the substrate flexibility and domain programming for incorporating diverse amino acids. |
| FAD-dependent Oxidases | Catalyze various oxidative modifications on the alkaloid scaffold. | Elucidation of the specific roles and reaction mechanisms of individual oxidases in the pathway. |
| Cytochrome P450 Monooxygenases | Introduce oxygen atoms to create hydroxyl groups and other modifications. | Characterization of specific P450s responsible for late-stage tailoring and their regioselectivity. |
| Flavin-containing Monooxygenases (FMOs) | Catalyze N-hydroxylation steps, distinguishing hydroxylated from deoxy-alkaloids. | Identifying the specific FMO absent or inactive in the this compound pathway and its regulatory control. |
Development of Novel and Efficient Synthetic Routes for Analogs
The complex, stereochemically rich pentacyclic structure of this compound presents a formidable challenge for total chemical synthesis. While biomimetic syntheses have been achieved for related, simpler fumiquinazoline alkaloids, dedicated and efficient total syntheses of this compound and its complex analogs are scarce. The construction of the characteristic spiro-oxindole moiety in a stereocontrolled manner is a primary hurdle. This lack of accessible synthetic routes severely limits the exploration of its structure-activity relationships (SAR) and the development of potentially valuable derivatives.
Future research must prioritize the development of novel and efficient synthetic strategies. This includes the design of catalytic, stereoselective reactions to forge the key quaternary carbon center of the spiro-ring system. rsc.org Methodologies such as one-pot multicomponent reactions, which can rapidly build molecular complexity from simple starting materials, hold significant promise for creating libraries of this compound analogs. jsynthchem.com Furthermore, exploring bio-inspired synthetic approaches that mimic the proposed biosynthetic pathway could provide elegant and efficient solutions. nih.gov The ultimate goal is to create a synthetic platform that is not only capable of producing the natural product but is also flexible enough to allow for the systematic modification of its peripheral functional groups, enabling a thorough investigation of its pharmacological potential.
Comprehensive Mechanistic Elucidation of Biological Activities at the Molecular Level
This compound is reported to possess significant antimicrobial properties, yet a detailed understanding of its mechanism of action at the molecular level is largely incomplete. Preliminary findings suggest a multi-targeted approach, which is a promising trait for combating drug resistance. The quinazolinone core is considered the fundamental pharmacophore responsible for its activity. smolecule.com Reported mechanisms include the inhibition of bacterial cell wall synthesis by interfering with peptidoglycan cross-linking enzymes, disruption of microbial membrane integrity, interference with protein synthesis via binding to ribosomal subunits, and impairment of energy metabolism. smolecule.com
However, these proposed mechanisms require comprehensive validation and deeper mechanistic exploration. A critical research gap is the identification and validation of its specific molecular targets. Future studies should employ a combination of proteomics, genetics, and biochemical assays to pinpoint the precise proteins or cellular pathways with which this compound interacts. For instance, identifying which specific penicillin-binding proteins it targets or how it precisely disrupts the electron transport chain would be crucial. smolecule.com Elucidating the structure-activity relationships by testing synthetically derived analogs will be essential to determine which parts of the molecule are critical for each activity. sciforum.netmdpi.comresearchgate.netsciforum.net This knowledge is fundamental for optimizing its antimicrobial profile and guiding the design of new derivatives with enhanced potency and selectivity.
| Proposed Biological Activity | Putative Mechanism | Required Future Elucidation |
| Antimicrobial (Gram-positive bacteria) | Inhibition of cell wall synthesis; disruption of peptidoglycan cross-linking. smolecule.com | Identification of specific transpeptidase or carboxypeptidase targets; structural analysis of binding interactions. |
| Antimicrobial | Disruption of membrane integrity through lipid bilayer interactions. smolecule.com | Characterization of the physical interaction with membranes; determination of specificity for microbial vs. mammalian membranes. |
| Antimicrobial | Interference with protein synthesis via ribosomal binding. smolecule.com | Mapping the binding site on the 30S or 50S ribosomal subunits; understanding the stage of translation that is inhibited. |
| Biofilm Inhibition | Disruption of biofilm formation and maintenance. sciforum.netmdpi.comresearchgate.netscilit.com | Elucidation of the mechanism, whether by inhibiting bacterial adhesion, quorum sensing, or matrix production. |
| Efflux Pump Inhibition | Blocking of bacterial efflux pumps, potentially restoring antibiotic susceptibility. sciforum.netmdpi.comresearchgate.netscilit.com | Identification of the specific efflux pumps inhibited; assessment of synergistic effects with known antibiotics. |
Innovation in Analytical Methodologies for Complex Matrices
As a mycotoxin, this compound can contaminate a wide range of agricultural commodities, food, and animal feed. The detection and quantification of this compound in such complex matrices pose significant analytical challenges. r-biopharm.com These matrices contain a multitude of interfering substances (e.g., fats, proteins, pigments) that can affect the accuracy, sensitivity, and reproducibility of analytical methods. romerlabs.com The heterogeneous distribution of mycotoxins in solid samples, often occurring in localized "hot spots," further complicates the acquisition of representative samples, leading to potential underestimation of contamination levels. romerlabs.com
While liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for mycotoxin analysis due to its high selectivity and sensitivity, there is a continuous need for innovation. restek.comnih.govingenieria-analitica.com A key research area is the development of more robust and universal sample preparation techniques to efficiently extract the analyte and remove matrix interferences. researchgate.net Methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are promising but require optimization for the diverse range of potential matrices. nih.gov Furthermore, developing high-throughput screening methods, such as advanced immunoassays (e.g., ELISAs, lateral flow devices) or biosensors with improved specificity for this compound, is crucial for rapid, on-site testing in the food supply chain. nih.govfrancescoriccilab.comnih.gov The creation of certified reference materials for this compound is also essential to ensure the quality and comparability of data generated by different laboratories. researchgate.net
Advanced Computational Predictive Modeling and In Silico Screening Enhancements
Computational approaches offer a powerful and cost-effective means to accelerate research on this compound, yet they remain largely underutilized for this specific compound. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling can provide profound insights into its biological activities and guide the design of novel analogs. sciforum.net
A primary research gap is the lack of dedicated in silico studies focused on this compound. Future computational work should aim to build predictive models for its various biological activities. Molecular docking studies can be used to screen large libraries of proteins to identify potential molecular targets, which can then be validated experimentally. sciforum.netmdpi.com For known targets, docking and MD simulations can reveal the specific binding modes and key molecular interactions, providing a structural basis for its mechanism of action. QSAR studies can correlate structural features of this compound and its potential analogs with their biological activity, establishing predictive models to guide the synthesis of more potent and selective compounds. nih.gov These computational tools can significantly reduce the number of compounds that need to be synthesized and tested, streamlining the drug discovery and development process and helping to prioritize research efforts. mdpi.com
Q & A
Q. What methodologies are used to isolate and purify deoxytryptoquivaline from fungal sources, and how do chromatographic techniques optimize yield?
this compound is isolated from fungal cultures (e.g., Aspergillus clavatonanicus or Cladosporium spp.) using solvent extraction followed by sequential chromatographic techniques. Thin-layer chromatography (TLC) and silica gel column chromatography are employed for preliminary separation, while high-performance liquid chromatography (HPLC) with reverse-phase columns achieves high-purity fractions . Yield optimization requires adjusting mobile-phase gradients (e.g., acetonitrile/water) and monitoring UV absorption profiles specific to indolequinazoline alkaloids .
Q. Which spectroscopic and crystallographic methods confirm the structural identity of this compound?
Nuclear magnetic resonance (NMR), particularly -NMR, -NMR, and NOESY, resolves the compound’s planar structure and stereochemistry. X-ray diffraction crystallography provides definitive confirmation of spatial arrangements, while high-resolution mass spectrometry (HR-MS) verifies molecular formulas. Cross-referencing spectral data with literature (e.g., comparing coupling constants and chemical shifts) ensures accuracy .
Q. How do researchers design preliminary bioactivity assays for this compound, and what controls are critical?
Initial bioactivity screening involves cell-based assays (e.g., antiviral or antioxidant activity). For antiviral studies, viral replication inhibition is measured via plaque reduction assays, with IC values calculated using dose-response curves. Controls must include untreated infected cells, solvent-only groups (e.g., DMSO), and reference compounds (e.g., ribavirin for antivirals). Cytotoxicity assays (e.g., MTT tests) parallel bioactivity tests to distinguish specific effects from general cell death .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Discrepancies in IC values (e.g., antiviral vs. antioxidant activity) may arise from variations in fungal strain sources, assay protocols, or compound stability. To address this, standardize fungal cultivation conditions (e.g., media, temperature), validate compound purity via HPLC-UV/HR-MS, and replicate assays across multiple cell lines. Meta-analyses of published data can identify trends, while molecular docking studies may clarify structure-activity relationships .
Q. What advanced analytical strategies are used to quantify this compound in complex mycotoxin mixtures?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode enables selective quantification in multimycotoxin analyses. Optimize parameters: collision energy, precursor/product ion transitions (e.g., m/z 434 → 285 for this compound), and matrix-matched calibration curves to mitigate ion suppression. Internal standards (e.g., isotopically labeled analogs) improve precision .
Q. How can researchers optimize this compound’s bioavailability for in vivo studies, given its physicochemical limitations?
Address poor solubility via nanoformulation (e.g., liposomes or polymeric nanoparticles) or prodrug strategies. Pharmacokinetic studies in rodent models should monitor plasma half-life and tissue distribution using LC-MS/MS. Co-administration with cytochrome P450 inhibitors may reduce metabolic degradation, while molecular dynamics simulations predict binding affinity to serum proteins .
Q. What statistical approaches validate the significance of this compound’s bioactivity in dose-response experiments?
Use nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC with 95% confidence intervals. For antioxidant assays (e.g., DPPH scavenging), compare means via ANOVA followed by Tukey’s post hoc test. Power analysis ensures adequate sample size, and Grubbs’ test identifies outliers in triplicate datasets .
Methodological and Data Analysis Questions
Q. How should researchers design experiments to compare this compound’s efficacy with structurally related alkaloids (e.g., tryptoquivaline)?
Employ a comparative bioassay framework: test compounds at equimolar concentrations under identical conditions. Structural analogs (e.g., epi-cladoquinazoline) serve as positive/negative controls. Pairwise statistical comparisons (e.g., Student’s t-test) highlight significant differences. Structure-activity relationship (SAR) models can link functional groups (e.g., hydroxylation patterns) to potency .
Q. What steps ensure reproducibility in this compound isolation protocols across laboratories?
Document fungal strain identifiers (e.g., GenBank accession numbers), fermentation parameters (e.g., pH, agitation rate), and solvent ratios for extraction. Share raw spectral data (NMR, MS) in public repositories (e.g., GNPS) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Collaborative validation studies across institutions reduce protocol variability .
Q. How can machine learning tools enhance the discovery of this compound derivatives with improved bioactivity?
Train neural networks on existing indolequinazoline datasets to predict modifications (e.g., methylation, halogenation) that enhance target binding (e.g., viral proteases). Molecular fingerprints (e.g., Morgan fingerprints) and docking scores (AutoDock Vina) prioritize synthetic candidates. High-throughput screening libraries validate predictions experimentally .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
